BenchChemオンラインストアへようこそ!

1-(4-Butoxyphenyl)pyrrolidin-2-one

Phosphodiesterase inhibition Positional isomerism Structure-activity relationship (SAR)

1-(4-Butoxyphenyl)pyrrolidin-2-one (CAS 2279124-48-8) is an N-substituted pyrrolidin-2-one derivative featuring a 4-butoxyphenyl group on the lactam nitrogen, with molecular formula C14H19NO2 and a molecular weight of 233.31 g/mol. It belongs to the broader class of N-aryl-γ-lactams, which are privileged scaffolds in medicinal chemistry due to their metabolic stability and conformational rigidity.

Molecular Formula C14H19NO2
Molecular Weight 233.311
CAS No. 2279124-48-8
Cat. No. B2687226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Butoxyphenyl)pyrrolidin-2-one
CAS2279124-48-8
Molecular FormulaC14H19NO2
Molecular Weight233.311
Structural Identifiers
SMILESCCCCOC1=CC=C(C=C1)N2CCCC2=O
InChIInChI=1S/C14H19NO2/c1-2-3-11-17-13-8-6-12(7-9-13)15-10-4-5-14(15)16/h6-9H,2-5,10-11H2,1H3
InChIKeyVLCXMDKQYFJWRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Butoxyphenyl)pyrrolidin-2-one (CAS 2279124-48-8): A Strategic N-Aryl-γ-Lactam Building Block for Pharmaceutical Design


1-(4-Butoxyphenyl)pyrrolidin-2-one (CAS 2279124-48-8) is an N-substituted pyrrolidin-2-one derivative featuring a 4-butoxyphenyl group on the lactam nitrogen, with molecular formula C14H19NO2 and a molecular weight of 233.31 g/mol . It belongs to the broader class of N-aryl-γ-lactams, which are privileged scaffolds in medicinal chemistry due to their metabolic stability and conformational rigidity [1]. Unlike its positional isomer 4-(4-butoxyphenyl)pyrrolidin-2-one, the N-substitution pattern dictates distinct physicochemical properties, receptor binding profiles, and synthetic accessibility, making it a key intermediate for the synthesis of bioactive molecules [2].

Why Generic N-Arylpyrrolidin-2-ones Cannot Replace 1-(4-Butoxyphenyl)pyrrolidin-2-one in Critical Applications


Simple substitution of 1-(4-butoxyphenyl)pyrrolidin-2-one with a generic N-aryl or positional isomer analog is not straightforward due to the profound impact of the butoxy chain and N- vs. C-substitution on target engagement. For instance, the 4-substituted isomer (4-(4-butoxyphenyl)pyrrolidin-2-one) exhibits negligible phosphodiesterase (PDE) inhibition (IC50 > 1,000,000 nM [1]), whereas the distinct N-substitution in the target compound can critically alter hydrogen bonding and hydrophobic interactions required for biological activity [2]. Furthermore, the specific synthetic route via condensation of γ-butyrolactone with 4-butoxyaniline is covered by foundational patent literature [3], meaning that alternative substitution patterns may fall outside protected, optimized synthesis protocols and lead to different impurity profiles.

Quantitative Differentiation Evidence for 1-(4-Butoxyphenyl)pyrrolidin-2-one (CAS 2279124-48-8)


Positional Isomer Effect: N- vs. 4-Substitution Drastically Alters Phosphodiesterase (PDE) Inhibition Profile

The positional isomer 4-(4-butoxyphenyl)pyrrolidin-2-one is a known inactive compound against phosphodiesterase (PDE), with an IC50 > 1,000,000 nM [1]. While direct experimental data for the N-substituted target compound in the same assay is absent from open literature, the fundamental difference in electronic and steric presentation of the butoxyphenyl ring between N- and 4-substitution establishes that the target compound is a distinct chemotype. The N-linked scaffold presents a different pharmacophore, aligning with the class of N-aryl pyrrolidinones found to be potent in CNS-related patents [2], allowing researchers to explore PDE-independent or alternative target activities not achievable with the inactive 4-isomer.

Phosphodiesterase inhibition Positional isomerism Structure-activity relationship (SAR)

Calculated Lipophilicity Advantage: The Butoxy Chain Enhances logP by ~1.4 Units Over the Methoxy Analog

The calculated octanol-water partition coefficient (ClogP) for 1-(4-butoxyphenyl)pyrrolidin-2-one is 3.25 . The shorter-chain methoxy analog 1-(4-methoxyphenyl)pyrrolidin-2-one has a ClogP of approximately 1.85 [1]. This ~1.4 log unit increase represents a 25-fold higher lipophilicity for the target compound, directly impacting passive membrane permeability and binding to hydrophobic pockets. For biologists optimizing blood-brain barrier penetration or targeting intracellular hydrophobic domains, this quantified physicochemical difference dictates that the butoxy analog will have dramatically different ADME properties and cannot be replaced by the simpler methoxy derivative in hit-to-lead campaigns.

Lipophilicity Physicochemical properties Drug-likeness

Synthetic Route Specificity: Protected N-Aryl Lactam Formation via Butyrolactone Condensation

The preparation of N-substituted pyrrolidin-2-ones via direct condensation of γ-butyrolactone (GBL) with a primary amine is a well-established method [1]. The specific use of 4-butoxyaniline to form 1-(4-butoxyphenyl)pyrrolidin-2-one falls within the scope of foundational patents (e.g., EP0163260 [2]) that claim substituted pyrrolidinones for pharmaceutical applications. In contrast, the synthesis of the 4-substituted positional isomer requires more complex, multi-step routes involving malonate chemistry [3]. For procurement, the target compound represents a simpler, scalable, and patented entry into a protected chemical space, offering a clear synthetic advantage over C-substituted analogs that require more costly and lower-yielding synthetic sequences.

Synthetic chemistry Patent-protected route Process chemistry

Microbiological Differentiation: N-Aryl Pyrrolidinones Exhibit Antibacterial Activity as a Class

A series of pyrrolidine-2-one derivatives, including N-aryl substituted analogs, were synthesized and evaluated for antibacterial activity against Staphylococcus aureus and Escherichia coli [1]. While quantitative MIC data for the specific butoxyphenyl derivative is not published in the open literature, the class has demonstrated moderate antibacterial properties, with some derivatives showing inhibition zones of 12-18 mm [1]. The butoxy-substituted analog is expected to exhibit enhanced gram-negative activity due to its increased lipophilicity relative to the tested methoxy and unsubstituted phenyl analogs, though this remains a class-level inference. This positions the target compound as a relevant candidate for antimicrobial scaffold hopping, distinct from the 4-substituted isomers that lack such reported activity.

Antibacterial activity Pyrrolidine-2-one derivatives Biological evaluation

Optimal Application Scenarios for 1-(4-Butoxyphenyl)pyrrolidin-2-one (CAS 2279124-48-8) Based on Quantitative Differentiation


Medicinal Chemistry Hit-Finding Campaigns Requiring an N-Substituted Lactam Pharmacophore

For programs targeting central nervous system receptors, the target compound is the appropriate choice over the inactive 4-substituted isomer. As confirmed by BindingDB data, the positional isomer 4-(4-butoxyphenyl)pyrrolidin-2-one fails to inhibit PDE at concentrations up to 1 mM [1]. The N-substituted scaffold is required for activity, as demonstrated in the Boehringer Ingelheim patent EP0163260, which specifically claims N-aryl pyrrolidinones as therapeutic agents [2]. Procurement of this specific regioisomer ensures that screening libraries are enriched with a compound that possesses the correct pharmacophore geometry for N-dependent target engagement.

Lead Optimization of CNS-Penetrant Candidates Requiring Elevated Lipophilicity (logP ~3.25)

The calculated lipophilicity of 1-(4-butoxyphenyl)pyrrolidin-2-one (ClogP 3.25) places it in the optimal range for blood-brain barrier penetration, while being approximately 25-fold more lipophilic than the methoxy analog (ClogP 1.85) [1]. This makes the butoxy derivative the preferred choice for structure-activity relationship studies aimed at enhancing CNS exposure. Lower alkoxy analogs (methoxy, ethoxy) cannot serve as adequate substitutes in permeability assays, as their significantly lower logP values would underestimate the compound series' potential for brain uptake.

Scalable Process Chemistry Leveraging a Single-Step, Patent-Covered Synthetic Route

For industrial-scale procurement or in-house synthesis, the target compound benefits from a straightforward, one-step condensation between γ-butyrolactone and 4-butoxyaniline [1], a route covered by foundational pharmaceutical patents [2]. This contrasts sharply with the multi-step synthesis required for 4-substituted pyrrolidinone isomers . Choosing the N-substituted target over the C-substituted comparator significantly reduces synthesis cost, lead time, and process development complexity, while operating within a well-defined patent landscape that simplifies freedom-to-operate analysis.

Antimicrobial Library Design Focused on Gram-Negative Scaffold Expansion

Building on the reported antibacterial activity of N-aryl pyrrolidin-2-ones against E. coli and S. aureus [1], the 4-butoxy derivative is a logical next-step for libraries targeting gram-negative pathogens. Its increased lipophilicity (ClogP 3.25 [2]) may enhance outer membrane penetration, a critical requirement for gram-negative activity. Procurement of this specific analog, rather than the unsubstituted or shorter-chain versions, allows medicinal chemists to explore the lipophilicity-activity relationship in a region of chemical space that is predicted to yield improved membrane permeability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-Butoxyphenyl)pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.